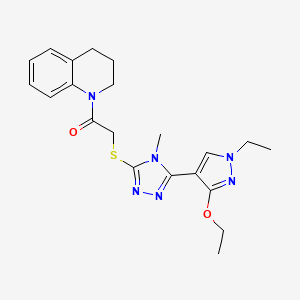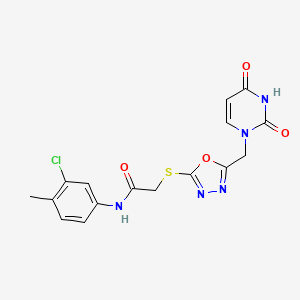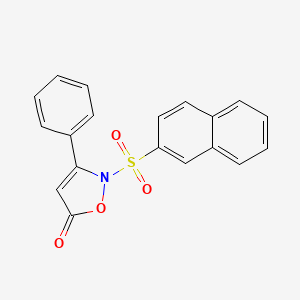![molecular formula C8H11NO2 B2421143 6-Azaspiro[3.5]nonane-7,9-dione CAS No. 1105664-98-9](/img/structure/B2421143.png)
6-Azaspiro[3.5]nonane-7,9-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 6-Azaspiro[3.5]nonane-7,9-dione involves the conversion of spirocyclic oxetanes, including 2-oxa-6-azaspiro[3.3]heptane, into o-cycloalkylaminoacetanilides for oxidative cyclizations using Oxone® in formic acid .Molecular Structure Analysis
The molecular formula of 6-Azaspiro[3.5]nonane-7,9-dione is C8H11NO2 . It has a molecular weight of 153.18 .Applications De Recherche Scientifique
Enantioselective Synthesis and Derivatives
1-Azaspiro[4.4]nonane-2,6-dione, a related compound to 6-Azaspiro[3.5]nonane-7,9-dione, has been synthesized and resolved into enantiomers. This synthesis has been foundational in the development of certain pharmaceutical derivatives, such as Cephlotaxine (Nagasaka, Sato, & Saeki, 1997).
Synthesis Techniques
Mn(III)-based oxidation has been utilized in the synthesis of 2-Oxa-7-azaspiro[4.4]nonane-8,9-diones, showcasing a method to create such compounds while maintaining the integrity of the pyrrolidinedione ring (Huynh, Nguyen, & Nishino, 2017).
Pharmaceutical Research
Several studies have explored the anticonvulsant properties of derivatives of azaspiro compounds. For example, N-phenylamino derivatives of 2-azaspiro[4.4]nonane-1,3-dione have shown promising results in seizure models (Kamiński, Obniska, & Dybała, 2008).
Molecular Analysis
Crystallographic studies have provided insights into the structural characteristics of related azaspiro compounds and their relationship with anticonvulsant activity (Ciechanowicz-rutkowska et al., 1997).
Lipophilicity and Activity Correlation
Research has indicated a correlation between the lipophilicity of azaspiro compounds and their anticonvulsant efficacy, providing a key insight into the drug design process (Obniska & Kamiński, 2005).
Mécanisme D'action
Target of Action
The primary target of 6-Azaspiro[3.5]nonane-7,9-dione is the Fatty Acid Amide Hydrolase (FAAH) . FAAH is an integral membrane protein that breaks down fatty acid amides, including anandamide, a neurotransmitter involved in pain sensation, mood, and memory .
Mode of Action
6-Azaspiro[3.5]nonane-7,9-dione interacts with FAAH by inhibiting its activity . This inhibition results in an increase in the concentration of anandamide, enhancing its effects .
Biochemical Pathways
By inhibiting FAAH, 6-Azaspiro[3.5]nonane-7,9-dione affects the endocannabinoid system . This system plays a crucial role in various physiological processes, including pain sensation, mood regulation, and memory .
Result of Action
The inhibition of FAAH by 6-Azaspiro[3.5]nonane-7,9-dione leads to an increase in anandamide levels, which can result in enhanced pain relief, improved mood, and better memory .
Propriétés
IUPAC Name |
6-azaspiro[3.5]nonane-7,9-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c10-6-4-7(11)9-5-8(6)2-1-3-8/h1-5H2,(H,9,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEWQUGOOTSUQIS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CNC(=O)CC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Azaspiro[3.5]nonane-7,9-dione | |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(Z)-ethyl 5-(but-2-enamido)-3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2421063.png)

![N-(4-Cyclobutylcyclohexyl)-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2421070.png)





![N-(2-methoxy-5-methylphenyl)-2-{4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2421078.png)

![(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(5-methylfuran-2-yl)-1-(2-phenylethyl)pyrrolidine-2,3-dione](/img/structure/B2421080.png)
![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(isopropylsulfonyl)benzamide](/img/structure/B2421081.png)
![Oxan-4-yl-[4-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2421083.png)